molecular formula C10H5F6N3S B061770 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione CAS No. 175276-77-4

5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione

Cat. No.: B061770
CAS No.: 175276-77-4
M. Wt: 313.22 g/mol
InChI Key: LZZXOKHNNFOHDU-UHFFFAOYSA-N
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Description

5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound featuring a triazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the 3,5-Bis(trifluoromethyl)phenyl Group: This step involves the nucleophilic substitution of the triazole ring with 3,5-bis(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the design of new materials with specific electronic or optical characteristics.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including drug-resistant pathogens . Additionally, it is being investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in cell proliferation.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, that require specific chemical resistance or thermal stability. Its incorporation into these materials can enhance their performance and durability.

Mechanism of Action

The mechanism of action of 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity to these targets, leading to inhibition of enzymatic activity or modulation of receptor function. This can result in antimicrobial effects or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole: Lacks the thione group but shares similar structural features.

    3,5-Bis(trifluoromethyl)phenyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a thione group.

Uniqueness

5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is unique due to the presence of both the triazole ring and the thione group, which confer distinct chemical reactivity and biological activity. The trifluoromethyl groups further enhance its stability and binding properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6N3S/c11-9(12,13)5-1-4(7-17-8(20)19-18-7)2-6(3-5)10(14,15)16/h1-3H,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZXOKHNNFOHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146548
Record name 5-[3,5-Bis(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-77-4
Record name 5-[3,5-Bis(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3,5-Bis(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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